N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
The compound contains several functional groups including an amide group (CONH2), a thiadiazole ring (a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom), and a dichlorophenyl group (a benzene ring with two chlorine atoms attached). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atoms on the phenyl ring and the electron-donating methoxy groups. These could direct electrophilic aromatic substitution reactions to certain positions on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar amide and ether groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
- Heterocyclic Compound Formation : The condensation of thiobenzamide, among other compounds, in the presence of specific reactants affords derivatives of thiadiazoles, showcasing the versatile applications in synthesizing heterocyclic compounds with potential biological activities (Forlani et al., 2000).
- Structural Characterization : Studies have demonstrated the ability to synthesize and structurally characterize thiadiazole derivatives, further highlighting the potential for designing novel compounds with specific properties (Yu et al., 2014).
Biological Applications and Properties
- Antitumor Potential : Research into regioisomers of a novel hypoxia-selective cytotoxin illustrates the complex interplay between molecular structure and biological activity, offering insights into the design of compounds targeting hypoxic tumor cells (Palmer et al., 1996).
- Photodynamic Therapy : The development of new compounds with high singlet oxygen quantum yield substituted with benzenesulfonamide derivative groups, including thiadiazole structures, underlines their potential use as Type II photosensitizers for treating cancer in photodynamic therapy applications (Pişkin et al., 2020).
Molecular Interactions and Quantum Chemical Studies
- Molecular Dynamics and Quantum Chemical Analyses : Investigations into the corrosion inhibition performances of thiadiazole derivatives against iron corrosion provide a glimpse into the molecular-level interactions and properties of these compounds, showcasing their potential in materials science (Kaya et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O4S2/c1-28-12-5-10(6-13(8-12)29-2)17(27)23-18-24-25-19(31-18)30-9-16(26)22-11-3-4-14(20)15(21)7-11/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPJMGYIHWYUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide |
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